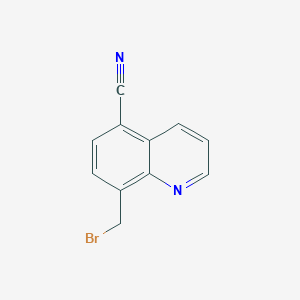

8-(Bromomethyl)quinoline-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74316-59-9 |

|---|---|

Molecular Formula |

C11H7BrN2 |

Molecular Weight |

247.09 g/mol |

IUPAC Name |

8-(bromomethyl)quinoline-5-carbonitrile |

InChI |

InChI=1S/C11H7BrN2/c12-6-8-3-4-9(7-13)10-2-1-5-14-11(8)10/h1-5H,6H2 |

InChI Key |

QWLKBFXIPPZNKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CBr)C#N |

Origin of Product |

United States |

Physicochemical Properties and Molecular Structure of 8 Bromomethyl Quinoline 5 Carbonitrile

The specific physicochemical properties of 8-(Bromomethyl)quinoline-5-carbonitrile are determined by its unique molecular structure. While extensive experimental data such as melting and boiling points are not widely reported in publicly accessible literature, its fundamental molecular identity can be precisely defined.

The molecule consists of a quinoline (B57606) ring system substituted at position 8 with a bromomethyl (-CH₂Br) group and at position 5 with a carbonitrile (-C≡N) group. The combination of the aromatic heterocyclic core with these functional groups dictates its reactivity and potential applications. Key identifying information is summarized in the table below. bldpharm.com

| Property | Value |

| CAS Number | 74316-59-9 |

| Molecular Formula | C₁₁H₇BrN₂ |

| Molecular Weight | 247.09 g/mol |

| SMILES Code | N#CC1=C2C=CC=NC2=C(CBr)C=C1 |

| Classification | Heterocyclic Building Block, Quinoline, Nitrile, Bromide |

Reactivity and Transformational Chemistry of 8 Bromomethyl Quinoline 5 Carbonitrile

Chemical Transformations Involving the Bromomethyl Functionality

Radical Reactions and Reductive Transformations at the Bromomethyl Site:This final section was meant to cover reactions initiated by radical species and the reduction of the bromomethyl group. As with the other sections, specific research findings for 8-(Bromomethyl)quinoline-5-carbonitrile are absent from the scientific record.

Without specific experimental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed reporting, including the creation of data tables based on research findings. Further research and publication by the scientific community are required before a comprehensive review of the chemical reactivity of this compound can be compiled.

Chemical Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can participate in a variety of chemical transformations, including cycloaddition reactions and derivatization through hydrolysis and reduction. Furthermore, its electronic properties can influence the reactivity of the quinoline (B57606) ring system.

Cycloaddition Reactions (e.g., [2+2+2], [3+2], [4+2]) with the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in this compound can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of new heterocyclic rings.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a diene reacts with a dienophile to form a six-membered ring. While nitriles are generally unreactive dienophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups or by intramolecular reaction setups. nih.gov For this compound, the electron-withdrawing nature of the quinoline ring may slightly increase the dienophilic character of the nitrile. Concerted [4+2] cycloaddition reactions involving nitriles can lead to the formation of various nitrogen-containing heterocyclic compounds. The participation of unactivated nitriles in such reactions is rare but can be facilitated in intramolecular contexts. nih.gov Dearomative [4+2] cycloaddition reactions have been reported for quinolines themselves with alkenes, suggesting the quinoline core can also act as a diene. nih.govcombichemistry.com

[3+2] Cycloaddition (Dipolar Cycloaddition): This type of reaction involves a 1,3-dipole and a dipolarophile, yielding a five-membered heterocyclic ring. libretexts.org The nitrile group of this compound can serve as a dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, and nitrones. These reactions would lead to the formation of tetrazole or oxadiazole rings, respectively, fused to the quinoline scaffold. For instance, the reaction with an azide would yield a tetrazolylquinoline derivative.

[2+2+2] Cycloaddition: This reaction, typically catalyzed by transition metals, involves the combination of three two-π-electron components, such as alkynes and a nitrile, to form a six-membered ring. A formal [2+2+2] cycloaddition strategy has been described for the synthesis of pyridines, where an unactivated cyano group participates as a cycloaddition partner. nih.gov This suggests that the nitrile group of this compound could potentially undergo similar metal-catalyzed cycloadditions with alkynes to construct novel polycyclic aromatic systems.

| Cycloaddition Type | Reactant Partner | Potential Product |

|---|---|---|

| [4+2] Diels-Alder | Diene | Substituted Pyridine (B92270) Ring |

| [3+2] Dipolar | 1,3-Dipole (e.g., Azide) | Fused Tetrazole Ring |

| [2+2+2] Cycloaddition | Alkynes (with metal catalyst) | Fused Pyridine Ring |

Derivatization via Hydrolysis and Reduction to Amides, Carboxylic Acids, and Amines

The nitrile group can be readily converted into other important functional groups such as amides, carboxylic acids, and amines through hydrolysis and reduction reactions. lumenlearning.com

Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of nitriles can be catalyzed by either acid or base. chemistrysteps.com Under controlled conditions, partial hydrolysis can yield the corresponding amide, 8-(bromomethyl)quinoline-5-carboxamide. More vigorous acidic or basic conditions will lead to complete hydrolysis to the carboxylic acid, 8-(bromomethyl)quinoline-5-carboxylic acid. libretexts.org The choice of reaction conditions, such as temperature and the concentration of the acid or base, is crucial to control the extent of hydrolysis.

Reduction to Amines: The nitrile group can be reduced to a primary amine, [8-(aminomethyl)quinolin-5-yl]methanol, using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), and sodium borohydride in the presence of a cobalt catalyst. The choice of reducing agent is important to avoid unwanted side reactions with the bromomethyl group or the quinoline ring.

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Partial Hydrolysis | H₂O, mild acid or base | Amide |

| Complete Hydrolysis | H₂O, strong acid or base, heat | Carboxylic Acid |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine |

Directing Group Effects of the Nitrile in C-H Activation and Functionalization

The nitrile group can function as a directing group in transition metal-catalyzed C-H activation and functionalization reactions. umich.eduacs.org This allows for the selective introduction of new functional groups at positions on the quinoline ring that might otherwise be unreactive. The nitrogen atom of the nitrile can coordinate to a metal catalyst, bringing the catalyst into proximity with specific C-H bonds.

While the majority of C-H functionalizations of quinoline occur at the C2 or C8 positions due to the directing effect of the ring nitrogen, the use of other directing groups can override this inherent reactivity. nih.govrsc.org A nitrile group is known to be capable of directing C-H activation at both proximal and remote aromatic sites. umich.edu In the case of this compound, the C5-nitrile group could potentially direct functionalization to the C4 or C6 positions of the quinoline ring, depending on the catalyst and reaction conditions employed. This provides a powerful tool for the synthesis of polysubstituted quinoline derivatives. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Heterocycle

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the inherent electronic properties of the quinoline nucleus and the directing effects of the existing substituents, namely the 5-carbonitrile and the 8-bromomethyl groups.

Regioselectivity of Electrophilic Attack on the Quinoline Core

In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring portion (the carbocycle), as it is more electron-rich than the pyridine ring. quimicaorganica.org The preferred positions for electrophilic attack are C5 and C8. reddit.com However, in this compound, both of these positions are already substituted.

The nitrile group at C5 is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution. The bromomethyl group at C8 is also deactivating due to the electron-withdrawing nature of the bromine atom. Therefore, further electrophilic substitution on this molecule would be challenging and require harsh reaction conditions.

If substitution were to occur, the directing effects of the existing groups would determine the position of the incoming electrophile. The nitrile group is a meta-director, which would direct an incoming electrophile to the C7 position. The bromomethyl group's directing effect is less straightforward but is generally considered deactivating. Studies on the bromination of 8-substituted quinolines have shown that electron-donating groups at C8 direct incoming electrophiles to the C5 and C7 positions. acgpubs.orgresearchgate.net Given the deactivating nature of both substituents in this compound, electrophilic attack is likely to be disfavored, but if it proceeds, it would most likely occur at the C7 position, which is meta to the C5-nitrile and ortho to the C8-bromomethyl group.

| Position | Influence of C5-Nitrile (meta-director) | Influence of C8-Bromomethyl (deactivating) | Predicted Outcome |

|---|---|---|---|

| C2, C3, C4 | Unaffected (on pyridine ring) | Unaffected | Disfavored |

| C6 | Ortho (deactivated) | Meta | Disfavored |

| C7 | Meta (directed) | Ortho | Most likely position for substitution |

Regioselectivity of Nucleophilic Attack on the Quinoline Core

Nucleophilic aromatic substitution (SNAᵣ) on the quinoline ring typically occurs on the electron-deficient pyridine ring, with the C2 and C4 positions being the most susceptible to attack. quora.comquimicaorganica.org The presence of electron-withdrawing groups on the quinoline ring system generally facilitates nucleophilic substitution.

| Position | Reactivity towards Nucleophiles | Reasoning |

|---|---|---|

| C2 | Favored | Electron-deficient position in the pyridine ring, activated by the C5-nitrile group. |

| C4 | Favored | Electron-deficient position in the pyridine ring, activated by the C5-nitrile group. |

| Benzene Ring (C6, C7) | Disfavored | Higher electron density compared to the pyridine ring. |

Multi-Component Reactions Utilizing this compound as a Key Substrate

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. While specific examples of multi-component reactions explicitly employing this compound are not extensively documented in publicly available research, its structural features, particularly the reactive bromomethyl group, make it a prime candidate for participation in certain classes of MCRs.

Based on established reactivity principles for benzylic halides, this compound can be envisioned as a key substrate in "isocyanide-free" variants of the Ugi four-component reaction (Ugi-4CR). nih.govresearchgate.net In this type of reaction, the benzylic bromide serves as a precursor for the in situ generation of an isocyanide, which is one of the four essential components of the classical Ugi reaction. This approach circumvents the need to handle often volatile and malodorous isocyanide reagents directly. nih.govresearchgate.net

The proposed Ugi-4CR involving this compound would bring together four distinct components:

An aldehyde or ketone .

An amine .

A carboxylic acid .

This compound (acting as the isocyanide precursor).

The reaction would proceed through a series of steps, initiated by the formation of an imine from the aldehyde/ketone and the amine. Concurrently, the this compound would react with a cyanide source (such as silver cyanide or potassium cyanide with a phase-transfer catalyst) to generate the corresponding 8-(isocyanomethyl)quinoline-5-carbonitrile in situ. nih.gov This highly reactive isocyanide would then participate in the main Ugi reaction sequence, ultimately yielding a complex α-acylamino amide product that incorporates the quinoline-5-carbonitrile scaffold.

The general scheme for such a reaction can be depicted as follows:

Scheme 1: Proposed Ugi-4CR with in situ Isocyanide Generation from this compound

The resulting products would be highly functionalized molecules with a peptoid-like backbone, decorated with the quinoline-5-carbonitrile moiety and substituents derived from the other three components. The versatility of the Ugi reaction allows for a wide range of aldehydes, amines, and carboxylic acids to be employed, leading to the creation of a diverse library of complex quinoline derivatives.

The table below illustrates the potential diversity of products that could be synthesized through this methodology by varying the other components of the reaction.

| Entry | Aldehyde/Ketone | Amine | Carboxylic Acid | Potential Product Structure |

|---|---|---|---|---|

| 1 | Benzaldehyde | Aniline (B41778) | Acetic Acid | Complex α-acylamino amide with phenyl and methyl substituents |

| 2 | Cyclohexanone | Benzylamine | Benzoic Acid | Spirocyclic α-acylamino amide with benzyl and phenyl substituents |

| 3 | Formaldehyde | tert-Butylamine | Propionic Acid | α-Acylamino amide with tert-butyl and ethyl substituents |

| 4 | Acetophenone | Methylamine | Formic Acid | α-Acylamino amide with methyl and phenyl substituents |

This proposed application of this compound in a multi-component reaction highlights its potential as a valuable building block in diversity-oriented synthesis. The ability to incorporate the quinoline-5-carbonitrile scaffold into complex, drug-like molecules in a single, efficient step opens up new avenues for the exploration of novel chemical space and the discovery of new bioactive compounds.

Applications in Advanced Organic Synthesis and Materials Science Research

Role of 8-(Bromomethyl)quinoline-5-carbonitrile as a Versatile Synthetic Building Block

This compound serves as a multifaceted building block in organic synthesis due to the distinct reactivity of its functional groups. The bromomethyl group at the 8-position is a potent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the quinoline-5-carbonitrile moiety onto a wide array of molecules.

The versatility of this compound stems from its ability to react with various nucleophiles, thereby enabling the construction of diverse molecular frameworks. The quinoline (B57606) scaffold itself is a key component in the design of new drugs and functional materials. nih.govmdpi.com The presence of the reactive bromomethyl handle provides a direct route to covalently link this important scaffold to other substrates.

Key transformations involving the bromomethyl group include:

N-Alkylation: Reaction with primary or secondary amines to form 8-(aminomethyl)quinoline derivatives.

O-Alkylation: Reaction with alcohols or phenols to yield the corresponding ethers.

S-Alkylation: Reaction with thiols to produce thioethers.

C-Alkylation: Reaction with carbanions (e.g., enolates) to form new carbon-carbon bonds.

In addition to the bromomethyl group, the nitrile group at the 5-position offers further opportunities for synthetic manipulation. It can be transformed into other important functional groups, enhancing the compound's utility as an intermediate.

Table 1: Synthetic Transformations of this compound

| Functional Group | Reagent Class | Resulting Structure |

|---|---|---|

| 8-(Bromomethyl) | Amines (R₂NH) | 8-(Dialkylaminomethyl)quinoline-5-carbonitrile |

| 8-(Bromomethyl) | Alcohols (ROH) | 8-(Alkoxymethyl)quinoline-5-carbonitrile |

| 8-(Bromomethyl) | Thiols (RSH) | 8-((Alkylthio)methyl)quinoline-5-carbonitrile |

| 5-Carbonitrile | H₂O, H⁺/OH⁻ | 8-(Bromomethyl)quinoline-5-carboxylic acid |

| 5-Carbonitrile | Reducing Agents (e.g., LiAlH₄) | 8-(Bromomethyl)quinolin-5-yl)methanamine |

| 5-Carbonitrile | Organometallic Reagents (e.g., RMgBr) | Ketone derivatives (after hydrolysis) |

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The strategic placement of reactive groups in this compound makes it an ideal precursor for the synthesis of complex polycyclic and fused heterocyclic systems. The bromomethyl group is particularly effective in intramolecular cyclization reactions, a powerful strategy for building new rings onto the existing quinoline framework.

This process typically involves a two-step sequence. First, the bromomethyl group reacts with a suitable nucleophile that contains a second reactive site. In the second step, an intramolecular reaction, often promoted by a base or catalyst, leads to the formation of a new ring. This methodology provides access to novel tetracyclic and pentacyclic systems, which are of significant interest in medicinal chemistry and materials science. researchgate.net

For instance, the reaction of this compound with a binucleophilic reagent can lead to the formation of a new heterocyclic ring fused to the c-side of the quinoline core. The inherent aromaticity and planarity of the quinoline system influence the stereochemistry and properties of the resulting polycyclic structure. Research on the bromination and subsequent intramolecular cyclization of other quinoline alkaloids has demonstrated the formation of new penta-, hexa-, and spirocyclic structures, highlighting the synthetic potential of such bromo-derivatives. nih.gov

Table 2: Examples of Fused Heterocyclic Systems Derived from Quinoline Precursors

| Quinoline Precursor | Reaction Type | Resulting Fused System |

|---|---|---|

| 4-Alkylamino-2-chloroquinoline-3-carbonitriles | Reaction with hydrazine followed by diazotization | 2,4-Diazidoquinoline-3-carbonitrile rsc.org |

| 2,4-Dichloroquinoline-3-carbonitrile | Reaction with phenylhydrazine | 3-Amino-4-chloro-1-phenylpyrazolo[4,3-c]quinoline researchgate.net |

| 8-(Bromomethyl)quinoline derivative | Intramolecular Cyclization | Fused Azocinoquinoline |

| 8-(Bromomethyl)quinoline derivative | Intramolecular Heck Reaction | Polycyclic Aromatic Hydrocarbon (PAH) containing a quinoline moiety |

Precursors for the Development of Advanced Organic Materials (e.g., Optoelectronic Materials)

Quinoline derivatives are increasingly utilized in the field of materials science due to their unique electronic and photophysical properties. ecorfan.orgmdpi.com The rigid, planar structure and electron-deficient nature of the quinoline ring make it an attractive component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This compound is a valuable precursor for these materials for several reasons:

Electronic Tuning: The electron-withdrawing nitrile group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This tuning of the electronic band gap is crucial for designing materials with specific optoelectronic properties. nih.gov

Polymerization: The reactive bromomethyl group serves as a handle for incorporating the quinoline-5-carbonitrile unit into a polymer backbone. This can be achieved through various polymerization techniques, leading to the formation of functional polymers with desirable charge-transport and light-emitting characteristics.

Structural Control: The defined structure of the quinoline core helps to promote ordered molecular packing in the solid state, which is essential for efficient charge transport in organic semiconductors.

The combination of the extended π-conjugated system of the quinoline, the electronic influence of the nitrile group, and the synthetic handle provided by the bromomethyl group allows for the systematic design and synthesis of novel organic materials for advanced applications.

Utilization in the Design and Synthesis of Molecular Scaffolds for Chemical Biology Probes

In the field of chemical biology, molecular probes are essential tools for studying biological processes within living systems. An effective probe often consists of a recognition element, a signaling unit (e.g., a fluorophore), and a reactive group for covalent attachment to a target biomolecule. Quinoline derivatives are frequently employed as scaffolds for such probes due to their inherent biological activities and favorable physicochemical properties. acgpubs.orgnih.gov

This compound is an excellent candidate for constructing molecular scaffolds for chemical biology probes.

Scaffold Core: The quinoline-5-carbonitrile moiety can serve as the core structure, which may possess intrinsic biological activity or act as a rigid framework to orient other functional groups.

Reactive Handle: The bromomethyl group is a key feature, acting as a bio-orthogonal reactive handle. It can form a stable covalent bond with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the imidazole ring of histidine, enabling targeted labeling of proteins.

Modularity: This compound allows for a modular approach to probe design. The quinoline core can be further functionalized to enhance its properties (e.g., by adding a fluorophore), while the bromomethyl group provides a reliable method for conjugation to a targeting ligand or biomolecule.

The use of this building block enables the synthesis of customized probes for a variety of applications, including activity-based protein profiling (ABPP), fluorescence imaging, and target identification studies. The versatility of the quinoline scaffold allows for the development of probes with diverse biological targets. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Methodologies for 8 Bromomethyl Quinoline 5 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 8-(Bromomethyl)quinoline-5-carbonitrile. While specific experimental data for this compound is not widely available in public literature, a theoretical analysis based on the structure allows for the prediction of its NMR spectral characteristics.

In a typical ¹H NMR spectrum, the protons of the quinoline (B57606) ring would appear as a series of doublets, triplets, and multiplets in the aromatic region, generally between δ 7.0 and 9.0 ppm. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are expected to resonate as a distinct singlet further upfield, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the quinoline ring.

The ¹³C NMR spectrum would complement this by showing distinct signals for each of the 11 carbon atoms in the molecule. The carbon of the nitrile group (-CN) would be found in the characteristic region for nitriles, approximately δ 115-125 ppm. The carbon of the bromomethyl group would appear around δ 30-40 ppm, while the aromatic carbons of the quinoline ring would produce a cluster of signals in the downfield region of the spectrum, typically between δ 120 and 150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Br | 4.5 - 5.0 (s) | 30 - 40 |

| -CN | - | 115 - 125 |

| Quinoline Aromatic Protons | 7.0 - 9.0 (m) | 120 - 150 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. The nominal molecular weight of this compound is 246 g/mol for the isotopes ¹²C, ¹H, ⁷⁹Br, and ¹⁴N, and 248 g/mol for the isotopes ¹²C, ¹H, ⁸¹Br, and ¹⁴N, reflecting the natural isotopic abundance of bromine. A high-resolution mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would be expected to show a prominent peak corresponding to the loss of the bromine atom, resulting in a [M-Br]⁺ ion. Another significant fragmentation pathway could involve the loss of the entire bromomethyl group, leading to a [M-CH₂Br]⁺ fragment.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M]⁺ | 246/248 | Molecular ion peak (containing ⁷⁹Br/⁸¹Br) |

| [M-Br]⁺ | 167 | Loss of a bromine atom |

| [M-CH₂Br]⁺ | 153 | Loss of the bromomethyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The most prominent and diagnostically useful peak in the IR spectrum would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The presence of the quinoline ring would be confirmed by a series of C=C and C=N stretching vibrations within the aromatic region (1450-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. The C-Br stretching vibration of the bromomethyl group is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2220 - 2260 |

| C=C, C=N (Aromatic) | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

| C-Br | Stretching | 500 - 600 |

Advanced Chromatographic Separations (HPLC, GC) for Purity Assessment and Isolation

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of this compound and for its isolation from reaction mixtures.

For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely be employed. The compound's purity would be determined by the area of its corresponding peak in the chromatogram, and this technique can be scaled up for preparative purification.

Gas chromatography could also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar stationary phase would be suitable for this purpose. The retention time of the compound would be a characteristic identifier under specific chromatographic conditions.

Computational and Theoretical Investigations of 8 Bromomethyl Quinoline 5 Carbonitrile

Electronic Structure and Reactivity Prediction via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecular systems. nih.govnih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. nih.gov For 8-(Bromomethyl)quinoline-5-carbonitrile, DFT calculations can illuminate its fundamental chemical nature.

Detailed research findings from DFT studies on similar quinoline (B57606) derivatives provide a framework for understanding the potential properties of this compound. Key aspects of analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.org The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netuantwerpen.be For this compound, the HOMO is expected to be distributed across the quinoline ring system, while the LUMO would also be delocalized over the aromatic structure, with potential contributions from the electron-withdrawing nitrile group.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. sci-hub.se It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.net In this compound, negative potential is anticipated around the nitrogen atom of the quinoline ring and the nitrile group, indicating sites susceptible to electrophilic attack. Positive potential would likely be found around the hydrogen atoms and the bromomethyl group, particularly the methylene (B1212753) carbon, suggesting its susceptibility to nucleophilic attack.

Global Reactivity Descriptors: DFT calculations can yield several descriptors that quantify reactivity. nih.gov These are derived from the HOMO and LUMO energies and include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.govarabjchem.org These parameters provide a quantitative measure of the molecule's stability and reactivity profile. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors The following data are representative values based on calculations for analogous quinoline structures and serve to illustrate the typical output of a DFT analysis for this compound.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (LUMO-HOMO) | 4.7 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV |

| Electronegativity (χ) | Tendency to attract electrons | 4.45 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 4.22 eV |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers that govern the reaction's kinetics and feasibility. rsc.org

For this compound, the presence of the reactive bromomethyl group is of particular interest. This functional group is a prime site for nucleophilic substitution reactions. Computational modeling, typically employing DFT methods, could be used to investigate its reactivity with various nucleophiles.

Such an investigation would involve:

Reactant and Product Optimization: The geometries of the starting material, this compound, the nucleophile, and the final product are optimized to find their lowest energy structures.

Transition State (TS) Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products. The TS represents the highest energy point along the reaction coordinate. nih.gov

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the optimized structures. Reactants and products should have all positive (real) frequencies, while a transition state is characterized by exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate. nih.gov

Energy Profile Construction: By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical factor in determining the reaction rate. A study on the synthesis of pyrrolidinedione derivatives, for instance, used quantum chemical methods to calculate energy barriers for different stages of the reaction, including Michael addition and cyclization, providing a detailed mechanistic understanding. rsc.org

This approach would allow for the prediction of favorable reaction pathways and the screening of different reaction conditions or nucleophiles in silico before undertaking experimental synthesis.

Conformational Analysis and Molecular Dynamics Simulations in Complex Chemical Systems

While small molecules are often depicted as static structures, they are dynamic entities that can adopt various shapes or conformations. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule. mdpi.com For a molecule like this compound, rotation around the single bond connecting the bromomethyl group to the quinoline ring is possible. Computational methods can calculate the energy associated with this rotation to identify the most stable conformer(s).

Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of a molecule and its interactions with its environment over time. nih.govresearchgate.net An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. doi.org

In the context of this compound, MD simulations could be applied to:

Study Solvation Effects: By placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can study how the solvent influences its conformation and dynamics. arabjchem.org

Investigate Intermolecular Interactions: MD is widely used to study the binding of a small molecule (ligand) to a larger macromolecule, such as a protein or DNA. researchgate.netmdpi.com If this compound were being investigated as a potential biologically active agent, MD simulations could predict its binding mode and stability within a target's active site. nih.govdoi.org

Assess System Stability: Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the MD trajectory to assess the stability of the system. researchgate.netdoi.org A stable RMSD over time suggests the system has reached equilibrium, while RMSF analysis highlights the flexibility of different parts of the molecule. doi.org

These simulations provide a dynamic perspective that is crucial for understanding molecular behavior in realistic, complex chemical or biological environments. nih.gov

Quantum Chemical Calculations for Correlation with Spectroscopic Data

Quantum chemical calculations are highly effective for predicting and interpreting spectroscopic data. nih.gov By simulating spectra computationally, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete characterization of the molecule. researchgate.netbohrium.com

For this compound, several spectroscopic techniques could be supported by theoretical calculations:

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. dergipark.org.trresearchgate.net The calculated frequencies, often systematically scaled to correct for approximations in the theory, can be compared directly with experimental Fourier-transform infrared (FT-IR) and Raman spectra. dergipark.org.tr This correlation allows for the unambiguous assignment of spectral bands to specific bond stretches, bends, and torsions within the molecule. For example, calculations could precisely identify the frequencies corresponding to the C≡N stretch of the nitrile group, the C-Br stretch of the bromomethyl group, and the various C-C and C-N stretching modes within the quinoline ring. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry can compute NMR shielding tensors, which can be converted into chemical shifts (δ) for nuclei like 1H and 13C. nih.govresearchgate.net These predicted chemical shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where spectral overlap can cause ambiguity.

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states. nih.gov It can predict the energies of electronic transitions, which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. researchgate.net This allows for the interpretation of the spectrum in terms of specific electronic transitions, such as π → π* transitions within the aromatic quinoline system.

Table 2: Illustrative Correlation of Calculated and Expected Experimental Vibrational Frequencies This table provides a hypothetical assignment of key vibrational modes for this compound based on quantum chemical calculations for similar structures.

| Vibrational Mode | Calculated Frequency (cm-1) | Expected Experimental Range (cm-1) |

| Aromatic C-H Stretch | 3080 | 3000-3100 |

| Aliphatic C-H Stretch | 2970 | 2850-3000 |

| C≡N Nitrile Stretch | 2235 | 2220-2260 |

| C=C/C=N Ring Stretch | 1610, 1580, 1505 | 1450-1620 |

| CH2 Scissoring | 1455 | 1440-1470 |

| C-Br Stretch | 650 | 600-700 |

Green Chemistry Principles in the Synthesis and Transformations of 8 Bromomethyl Quinoline 5 Carbonitrile

Atom Economy and Overall Reaction Efficiency Considerations

Atom economy, a central concept in green chemistry, seeks to maximize the incorporation of all reactant atoms into the final product. Traditional methods for synthesizing the quinoline (B57606) core, a necessary precursor, often fall short of this ideal. For instance, the Skraup synthesis, which involves reacting aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, generates significant byproducts, leading to poor atom economy. ijpsjournal.com

More atom-economical pathways are being explored. The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is inherently more efficient as it primarily eliminates water molecules. rsc.orgorganicreactions.org An even more advanced approach involves the direct synthesis of quinolines from substituted o-nitrotoluenes and olefins, which can provide a highly atom-economical pathway by avoiding intermediate steps and reagents. rsc.org

The subsequent transformation of an 8-methylquinoline (B175542) precursor to 8-(bromomethyl)quinoline-5-carbonitrile typically involves a benzylic bromination step. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS), is a common method for this transformation. researchgate.net While selective, this reaction generates succinimide as a byproduct. The atom economy of this specific step can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Exploration of Benign Solvents and Development of Solvent-Free Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many classical quinoline syntheses and bromination reactions employ hazardous chlorinated solvents like carbon tetrachloride (CCl4) or chloroform. researchgate.netmdpi.com Green chemistry encourages the replacement of such solvents with more benign alternatives.

For Quinoline Synthesis: Recent research has demonstrated the efficacy of greener solvents for quinoline synthesis. researchgate.net Water and ethanol are increasingly used, supporting a more eco-friendly process. tandfonline.com Ionic liquids have also been investigated as recyclable media for reactions like the Friedländer synthesis. nih.gov A particularly promising green solvent is glycerol, which is non-toxic, biodegradable, and derived from renewable resources. ijpsjournal.com

For Benzylic Bromination: For the benzylic bromination step, safer alternatives to CCl4 are being actively sought. Acetonitrile (B52724) has been successfully used as a solvent for NBS brominations, providing a more environmentally friendly option. researchgate.netacs.org Other potential green solvents include methyl acetate and di-tert-butyl carbonate. researchgate.netreddit.com

Solvent-Free Methodologies: An even more sustainable approach is the elimination of solvents altogether. ijpsjournal.com Solvent-free, or neat, reaction conditions have been successfully applied to the Friedländer synthesis, often accelerated by microwave irradiation or the use of solid-supported catalysts. tandfonline.comnih.govalfa-chemistry.com These methods not only reduce solvent waste but also can lead to shorter reaction times and simplified product purification. nih.gov

Below is a table comparing traditional and green solvents for the key synthetic steps.

| Synthetic Step | Traditional Solvents | Green Alternative Solvents | Solvent-Free Feasibility |

| Quinoline Core Synthesis | Sulfuric Acid, Nitrobenzene | Water, Ethanol, Glycerol, Ionic Liquids | Yes, with microwave or solid catalysts |

| Benzylic Bromination | Carbon Tetrachloride (CCl4), Chloroform | Acetonitrile, Methyl Acetate | Less common, often requires a medium |

Design and Implementation of Recyclable Catalytic Systems

Catalysts are fundamental to efficient chemical synthesis, but their environmental impact must be considered. Green catalysis focuses on the use of non-toxic, highly efficient, and, crucially, recyclable catalysts to minimize waste.

Several types of recyclable catalysts have been developed for quinoline synthesis:

Solid Acid Catalysts: Materials like silica-propylsulfonic acid and p-toluenesulfonic acid (p-TSA) have been employed as effective and reusable catalysts for the Friedländer annulation, particularly under solvent-free conditions. tandfonline.comtandfonline.com

Nanocatalysts: Magnetic nanoparticles have emerged as highly efficient and easily recoverable catalysts for generating quinoline derivatives. nih.gov Their magnetic properties allow for simple separation from the reaction mixture, enabling multiple reuse cycles without significant loss of activity.

Metal-Based Catalysts: Palladium-catalyzed systems have been developed for modified Friedländer syntheses. These catalysts can be supported on materials like poly(ethylene glycol) (PEG), allowing the catalytic system to be recovered and reused for multiple runs. researchgate.net

The implementation of such systems in the synthesis of the this compound backbone would significantly reduce catalyst waste and the need for costly and energy-intensive purification processes. nih.gov

Energy Efficiency and Reduction of Waste in Synthetic Processes

Reducing energy consumption and waste generation are overarching goals of green chemistry. researchgate.net These two aspects are often interlinked and can be addressed through several strategies applicable to the synthesis of this compound.

Waste Reduction: Waste is minimized through several green chemistry principles:

High Atom Economy: As discussed, designing reactions that incorporate the maximum number of reactant atoms into the product inherently reduces byproduct waste. rsc.org

Recyclable Components: The use of recyclable catalysts and solvents prevents the disposal of these materials after a single use. nih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, known as a one-pot synthesis, eliminates the need for intermediate workup and purification steps, saving solvents, energy, and reducing waste. researchgate.net

Catalyst-Free Techniques: In some cases, reactions can be designed to proceed efficiently without any catalyst, further simplifying the process and preventing catalyst-related waste. researchgate.net

By integrating these strategies—employing high atom economy reactions, using benign and recyclable materials, and leveraging energy-efficient technologies like microwave synthesis—the environmental footprint of producing this compound can be substantially reduced.

Future Research Directions and Emerging Paradigms in 8 Bromomethyl Quinoline 5 Carbonitrile Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of functionalized quinolines has been a long-standing area of research, evolving from classical methods to more efficient and sustainable modern techniques. Future research concerning 8-(bromomethyl)quinoline-5-carbonitrile will likely focus on adopting these contemporary strategies to improve yield, reduce environmental impact, and increase structural diversity.

Classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, including strong acids and high temperatures, and can be violently exothermic. nih.govuop.edu.pk These factors can limit their applicability to sensitive substrates and pose challenges for industrial scale-up.

Emerging research is therefore directed towards the development of milder and more efficient synthetic routes. Key areas of innovation include:

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, offer the advantage of constructing complex quinoline scaffolds in a single step from multiple starting materials, thereby increasing atom economy and procedural efficiency. rsc.org

Transition-Metal Catalysis: Catalytic systems based on copper, cobalt, ruthenium, and other metals have enabled novel cyclization and annulation strategies under significantly milder conditions. organic-chemistry.orgmdpi.com These methods often exhibit high functional group tolerance, which would be crucial for synthesizing complex derivatives of this compound.

C-H Activation/Functionalization: Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical synthesis. mdpi.com Applying these techniques could allow for the direct introduction of the carbonitrile or a precursor to the bromomethyl group onto a pre-formed quinoline ring.

Photocatalysis and Green Chemistry: Visible-light-mediated reactions and the use of environmentally benign solvents and catalysts represent a significant push towards sustainable chemistry. organic-chemistry.org Developing a photocatalytic route could offer unprecedented control and efficiency in the synthesis of this quinoline derivative.

| Strategy | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Classical Methods (e.g., Skraup, Friedländer) | Condensation and cyclodehydration reactions often using strong acids and oxidants. nih.govorientjchem.org | Well-established, uses simple starting materials. | Harsh conditions, low regioselectivity with unsymmetrical ketones, often exothermic. nih.govuop.edu.pk |

| Multicomponent Reactions (MCRs) | Convergent, one-pot reactions combining three or more starting materials. rsc.org | High atom economy, operational simplicity, rapid generation of molecular diversity. rsc.org | Optimization can be complex; finding suitable components for specific targets. |

| Transition-Metal Catalysis | Cyclization and annulation reactions catalyzed by metals like Cu, Co, Ru, Pd. organic-chemistry.orgmdpi.com | High yields and selectivity, broad functional group tolerance, mild reaction conditions. nih.gov | Catalyst cost, potential for metal contamination in the final product. |

| C-H Activation | Direct functionalization of C-H bonds on the aromatic core. mdpi.com | High atom and step economy, avoids pre-functionalization. acs.org | Achieving high regioselectivity can be a significant challenge. mdpi.com |

Expansion of Reaction Scope and Regio/Stereoselectivity for Complex Target Molecules

The this compound molecule possesses two distinct and reactive functional groups, offering numerous possibilities for derivatization to create complex target molecules. The bromomethyl group at the C8 position is a potent electrophile, ideal for nucleophilic substitution reactions, while the cyano group at C5 can undergo a variety of transformations.

Future research will focus on exploiting this dual reactivity to build libraries of novel compounds. Key directions include:

Selective Functionalization: Developing protocols for the selective transformation of one functional group while leaving the other intact. This would enable stepwise construction of highly complex molecules.

Tandem/Cascade Reactions: Designing reactions where an initial transformation of one group triggers a subsequent reaction at the other site or on the quinoline core, allowing for the rapid build-up of molecular complexity.

Regioselective C-H Functionalization: Beyond its synthesis, the quinoline core of the molecule can be further functionalized. A major challenge in quinoline chemistry is controlling the site of reaction. mdpi.com Future work will aim to develop catalytic systems that can direct further substitutions to specific positions (e.g., C2, C4, C6) on the this compound scaffold with high regioselectivity. mdpi.comacs.org

Stereoselective Transformations: For reactions that generate new chiral centers, particularly during the derivatization of the bromomethyl or cyano groups, the development of stereoselective methods will be paramount for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science.

| Functional Group | Position | Class of Reaction | Potential Products |

|---|---|---|---|

| Bromomethyl | C8 | Nucleophilic Substitution | Ethers, esters, amines, thioethers, azides, phosphonates. |

| Cyano (Nitrile) | C5 | Hydrolysis | Carboxylic acids, amides. |

| Cyano (Nitrile) | C5 | Reduction | Primary amines. |

| Cyano (Nitrile) | C5 | Addition of Grignard Reagents | Ketones. |

| Cyano (Nitrile) | C5 | Cycloaddition | Tetrazoles (with azides). |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from traditional batch chemistry to continuous flow and automated platforms is a major paradigm shift in modern chemical synthesis. These technologies offer enhanced safety, reproducibility, and scalability.

For a compound like this compound, this integration is a promising future direction:

Flow Synthesis: Many classical quinoline syntheses are highly exothermic and can be hazardous in large-scale batch production. uop.edu.pk Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and mitigating the risks of thermal runaways. This could enable the safe and efficient production of the core scaffold.

Automated Derivatization: The presence of the reactive bromomethyl handle makes the compound an ideal substrate for high-throughput synthesis. Automated platforms could be used to react a stock solution of this compound with a large array of nucleophiles, rapidly generating extensive libraries of derivatives for screening in drug discovery or materials science.

Process Optimization: Automated systems can rapidly screen a wide range of reaction parameters (e.g., catalyst, solvent, temperature, stoichiometry), accelerating the optimization of both the primary synthesis and subsequent derivatization reactions.

Exploration of New Application Areas in Fundamental Chemical Sciences

The unique electronic and structural features of this compound make it a promising building block for applications beyond simple organic synthesis. Future research is expected to explore its potential in several cutting-edge areas of chemical science.

Novel Ligand Design: The quinoline nitrogen and the cyano group can function as a bidentate chelate system for coordinating with metal ions. The bromomethyl group provides a handle for anchoring these ligands to solid supports or incorporating them into larger macromolecular structures, creating novel catalysts or metal-organic frameworks (MOFs).

Fluorescent Chemosensors: The quinoline ring is a well-known fluorophore. rroij.com By attaching specific receptor units to the bromomethyl position, it may be possible to design fluorescent sensors that exhibit a change in their optical properties upon binding to specific metal ions, anions, or biomolecules. rroij.com

Functional Materials: The bifunctional nature of the molecule makes it an attractive monomer for the synthesis of advanced polymers or Covalent Organic Frameworks (COFs). bldpharm.com These materials could have interesting electronic, optical, or porous properties for applications in electronics, gas storage, or separation technologies.

Chemical Biology and Bioconjugation: The electrophilic bromomethyl group can act as a covalent labeling agent for biological macromolecules, such as proteins. This would allow the quinoline moiety to be used as a fluorescent tag for imaging or as a probe to study biological processes. The inherent biological activity of many quinoline derivatives further suggests potential applications in developing targeted therapeutic agents. orientjchem.orgnih.gov

| Application Area | Rationale | Key Molecular Features |

|---|---|---|

| Coordination Chemistry | Precursor for novel ligands for catalysis or metal-organic frameworks (MOFs). | Quinoline nitrogen and cyano group as a chelating unit; bromomethyl group as an anchor point. |

| Fluorescent Sensors | Development of "turn-on" or "turn-off" sensors for analytes. rroij.com | Inherent fluorescence of the quinoline scaffold; reactive handle for attaching receptor units. |

| Materials Science | Use as a monomer for creating functional polymers or Covalent Organic Frameworks (COFs). bldpharm.com | Bifunctional nature (bromo and cyano groups) allowing for polymerization/network formation. |

| Chemical Biology | Creation of chemical probes for labeling and imaging biomolecules. | Reactive bromomethyl group for covalent bioconjugation; quinoline core as a potential fluorophore. |

Q & A

Basic Questions

Q. What are the standard synthetic methodologies for preparing 8-(Bromomethyl)quinoline-5-carbonitrile?

- Methodology : The synthesis typically involves bromination of a methylquinoline precursor. For example, quinoline derivatives with a methyl group at the 8-position can undergo radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation in a solvent like CCl₄. The carbonitrile group at the 5-position is introduced via cyanation reactions, such as nucleophilic substitution with sodium cyanide on a halogenated precursor. Reaction conditions (temperature, solvent polarity, and catalyst use) must be optimized to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identifies proton environments (e.g., bromomethyl protons at δ ~4.3–4.7 ppm) and carbon hybridization.

- IR Spectroscopy : Confirms nitrile (C≡N) stretching vibrations (~2200–2250 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 251.0 for C₁₁H₈BrN₂).

- X-ray Crystallography : Resolves steric effects of the bromomethyl group and quinoline ring planarity .

Q. How can researchers assess the purity and stability of this compound?

- Methodology :

- HPLC/GC-MS : Quantifies purity by separating and identifying degradation products.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled heating.

- Accelerated Stability Studies : Stores the compound at elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life. Impurity profiles are monitored over time .

Advanced Questions

Q. How does the bromomethyl substituent at the 8-position influence the electronic and steric properties of the quinoline ring?

- Methodology :

- DFT Calculations : Models electron-withdrawing effects of the bromine atom, which polarizes the quinoline ring and activates the 5-carbonitrile group for nucleophilic attacks.

- Steric Maps : Molecular dynamics simulations quantify steric hindrance around the bromomethyl group, affecting regioselectivity in substitution reactions .

Q. What strategies optimize the yield of nucleophilic substitution reactions involving the bromomethyl group?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

- Temperature Control : Reactions at 60–80°C balance kinetic control and thermal decomposition risks.

- Workflow Example : Reacting with sodium azide in DMF at 70°C yields 8-azidomethyl derivatives with >85% efficiency .

Q. How can contradictory data regarding the biological activity of this compound derivatives be resolved?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects.

- Dose-Response Assays : Quantify IC₅₀ values across multiple cell lines to identify off-target effects.

- Computational Docking : Predict binding modes to targets like DNA gyrase or kinases using AutoDock Vina .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodology :

- Process Chemistry Optimization : Replace hazardous reagents (e.g., NBS with safer brominating agents).

- Flow Chemistry : Continuous flow systems improve heat dissipation and reduce reaction times.

- Purification Techniques : Use column chromatography or recrystallization to maintain >98% purity at gram-scale .

Q. How does the carbonitrile group at the 5-position participate in metal-catalyzed cross-coupling reactions?

- Methodology :

- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) couple the nitrile with aryl amines.

- Sonogashira Coupling : Reacts with terminal alkynes in the presence of CuI and Pd(PPh₃)₄.

- Mechanistic Insight : The nitrile stabilizes transition states via π-backbonding, enhancing catalytic turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.